Cas no 1036647-63-8 (4-morpholino-1H-indazol-3-amine)

4-morpholino-1H-indazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazol-3-amine, 4-(4-morpholinyl)-
- 4-morpholino-1H-indazol-3-amine
- 4-morpholin-4-yl-1H-indazol-3-amine
- 1h-indazol-3-amine,4-(4-morpholinyl)-
- 4-(MORPHOLIN-4-YL)-1H-INDAZOL-3-AMINE
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- Inchi: 1S/C11H14N4O/c12-11-10-8(13-14-11)2-1-3-9(10)15-4-6-16-7-5-15/h1-3H,4-7H2,(H3,12,13,14)
- InChI Key: MTUHEFSYPUASJZ-UHFFFAOYSA-N
- SMILES: O1C([H])([H])C([H])([H])N(C2=C([H])C([H])=C([H])C3=C2C(N([H])[H])=NN3[H])C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 244
- Topological Polar Surface Area: 67.2
- XLogP3: 1
4-morpholino-1H-indazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE26250-500mg |
1H-Indazol-3-amine, 4-(4-morpholinyl)- |
1036647-63-8 | >95% | 500mg |
$523.00 | 2024-04-20 | |
A2B Chem LLC | AE26250-1g |
1H-Indazol-3-amine, 4-(4-morpholinyl)- |
1036647-63-8 | >95% | 1g |
$578.00 | 2024-04-20 |
4-morpholino-1H-indazol-3-amine Related Literature
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on 4-morpholino-1H-indazol-3-amine
Introduction to 4-morpholino-1H-indazol-3-amine (CAS No. 1036647-63-8)
4-morpholino-1H-indazol-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1036647-63-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development.
The molecular structure of 4-morpholino-1H-indazol-3-amine incorporates both morpholine and indazole moieties, which are known for their pharmacological properties. The morpholine ring contributes to the compound's solubility and stability, while the indazole core is often associated with various biological functions, including antimicrobial, antiviral, and anticancer activities. This unique combination of functional groups makes 4-morpholino-1H-indazol-3-amine a promising candidate for further exploration in therapeutic applications.
In recent years, there has been a surge in research focused on developing novel small molecules with enhanced efficacy and reduced side effects. 4-morpholino-1H-indazol-3-amine has emerged as a compound of interest in this context, particularly due to its potential role in modulating key biological pathways. Studies have indicated that this molecule may interact with enzymes and receptors involved in cell signaling, inflammation, and metabolic processes.
One of the most compelling aspects of 4-morpholino-1H-indazol-3-amine is its potential application in oncology research. Preclinical studies have suggested that this compound may exhibit inhibitory effects on certain cancer-related enzymes and pathways. For instance, its ability to interfere with tyrosine kinases, which are often overexpressed in tumors, could make it a valuable asset in the development of targeted cancer therapies. Additionally, its morpholine moiety may enhance drug delivery systems, improving bioavailability and therapeutic outcomes.
The indazole ring in 4-morpholino-1H-indazol-3-amine also contributes to its pharmacological profile. Indazole derivatives have been extensively studied for their antimicrobial properties, particularly against Gram-negative bacteria. The presence of the morpholine group may further enhance these properties by improving membrane permeability and intracellular uptake. This dual functionality positions 4-morpholino-1H-indazol-3-amine as a versatile scaffold for designing novel antimicrobial agents.
Another area of interest is the potential use of 4-morpholino-1H-indazol-3-amine in neurological disorders. Research has hinted at its ability to modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression, anxiety, and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may be particularly advantageous in these applications.
From a synthetic chemistry perspective, 4-morpholino-1H-indazol-3-amine represents an intriguing challenge due to its complex structure. The synthesis involves multiple steps, including cyclization reactions and functional group transformations. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies and clinical trials.
The pharmacokinetic properties of 4-morpholino-1H-indazol-3-amine are also under investigation. Understanding how the body processes this compound is crucial for optimizing dosages and minimizing potential side effects. Preliminary studies suggest that it exhibits moderate bioavailability and a reasonable half-life, which are favorable characteristics for any therapeutic agent.
In conclusion,4-morpholino-1H-indazol -3 -amine (CAS No. 1036647 -63 -8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover more about its properties, this compound is likely to play an increasingly important role in the future of medicine.
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